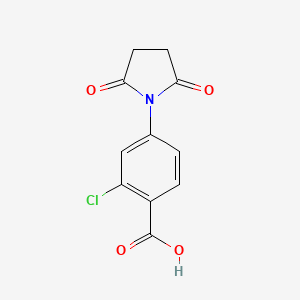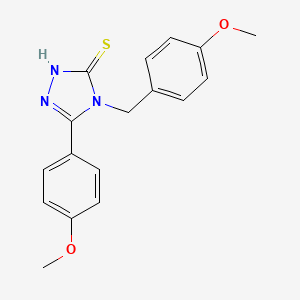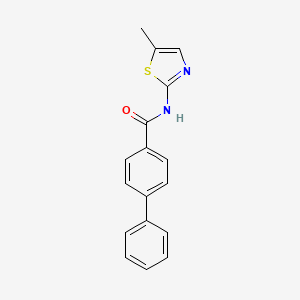![molecular formula C16H24N2O3S B5718013 N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, also known as ADMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADMS is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用機序
The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not yet fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide include:
1. Inhibition of cell proliferation: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to inhibit cell proliferation in various cancer cell lines.
2. Induction of apoptosis: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to induce apoptosis in cancer cells, leading to their death.
3. Inhibition of inflammation: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to inhibit inflammation by suppressing the production of inflammatory cytokines.
4. Anti-microbial activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has several advantages and limitations for laboratory experiments. Some of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide include:
1. Wide range of biochemical and physiological effects: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide exhibits a wide range of biochemical and physiological effects, making it a versatile compound for laboratory experiments.
2. Potent activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit potent activity against various targets, making it a promising candidate for drug development.
3. Relatively easy synthesis: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide can be synthesized relatively easily using standard laboratory techniques.
Some of the limitations of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide for laboratory experiments include:
1. Limited availability: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not widely available commercially and may be difficult to obtain for laboratory experiments.
2. Limited toxicity data: Limited toxicity data is available for N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, making it difficult to assess its safety for laboratory experiments.
将来の方向性
There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide. Some of the potential future directions include:
1. Development of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide-based anti-cancer drugs: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs.
2. Development of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide-based anti-inflammatory drugs: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
3. Further studies on the mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide: Further studies are needed to fully understand the mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide and its effects on various targets in the body.
4. Further studies on the safety and toxicity of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide: Further studies are needed to assess the safety and toxicity of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide for laboratory experiments and potential drug development.
合成法
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 1-azepanamine to form N-(4-dimethylaminobenzenesulfonyl)-1-azepanamine. This intermediate is then reacted with ethyl oxalyl chloride to form N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide.
科学的研究の応用
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. Some of the potential applications of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide in scientific research include:
1. Anti-tumor activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-microbial activity against various bacterial and fungal strains, making it a potential candidate for the development of new anti-microbial agents.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14-7-9-15(10-8-14)22(20,21)17(2)13-16(19)18-11-5-3-4-6-12-18/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWVWSNYPGFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)


![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)